N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide

Descripción general

Descripción

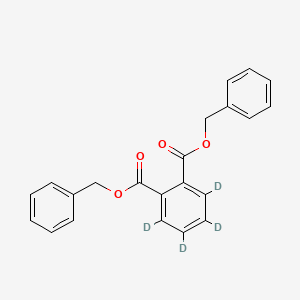

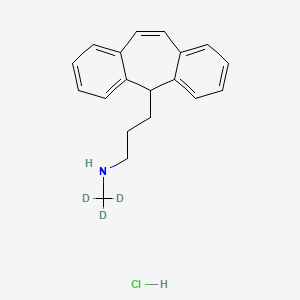

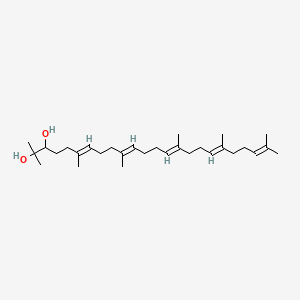

“N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide”, also known as NNEI, is a synthetic cannabinoid . It features a naphthalene group joined to an indole carboxamide through the one position . The physiological or toxicological properties of this compound have not been fully evaluated .

Synthesis Analysis

NNEI and a similar compound, MN-18, were incubated in rat and human liver microsomes and hepatocytes to estimate kinetic parameters and identify potential metabolic pathways . Both NNEI and MN-18 were rapidly cleared by rat and human liver microsomes, and underwent a range of oxidative transformations during incubation with rat and human hepatocytes .Molecular Structure Analysis

The molecular formula of NNEI is C24H24N2O . It has a molecular weight of 356.5 g/mol . The InChIKey of NNEI is LKGPFICOQRIBQC-UHFFFAOYSA-N .Chemical Reactions Analysis

NNEI and MN-18 underwent a range of oxidative transformations during incubation with rat and human hepatocytes . NNEI underwent a greater number of biotransformations (20 NNEI metabolites versus 10 MN-18 metabolites) .Physical And Chemical Properties Analysis

NNEI has a molecular weight of 356.5 g/mol, and its exact mass and monoisotopic mass are 356.188863393 g/mol . It has a topological polar surface area of 34 Ų . The compound has 6 rotatable bonds .Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

- N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide, also referred to as NNEI, has been studied for its pharmacokinetic profiles. Research indicates that both NNEI and its related compound MN-18 undergo various oxidative transformations when incubated with rat and human hepatocytes. These transformations help in understanding the potential metabolic pathways of NNEI. In vivo studies in rats revealed rapid clearance and multiple biotransformations, highlighting distinct pharmacokinetic profiles between NNEI and similar compounds (Kevin et al., 2018).

Forensic Toxicology

- NNEI has been identified in forensic toxicology studies. It was detected in various segments of a hair sample in a fatal poisoning case, suggesting its strong adherence to hair and resistance to washings. This finding is significant for forensic analysis, especially in cases of suspected synthetic cannabinoid abuse (Saito et al., 2014).

Bioactivation and Cannabinoid Receptor Ligands

- Studies have shown that compounds like JWH-175, which are structurally similar to NNEI, can be bioactivated to form more potent cannabinoids such as JWH-018. This bioactivation process and the resulting pharmacodynamic and pharmacokinetic properties are crucial for understanding the potential effects and risks of such synthetic cannabinoids (Tirri et al., 2022).

Photophysical Studies

- Indole derivatives, closely related to NNEI, have been explored for their photophysical properties. These studies are important for developing fluorescent probes and understanding the interaction of such compounds with various elements, like fluoride ions (Pereira et al., 2010).

Mecanismo De Acción

Target of Action

N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide, also known as N-naphthalen-2-yl-1-pentylindole-3-carboxamide, is a synthetic cannabinoid . Synthetic cannabinoids are a class of molecules that bind to the same receptors to which cannabinoids (THC and CBD) in cannabis plants attach . They are often marketed as designer drugs or legal highs .

Mode of Action

Like other synthetic cannabinoids, it is likely to bind to the cannabinoid receptors cb1 and cb2 . These receptors are part of the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory .

Biochemical Pathways

Synthetic cannabinoids are known to affect the endocannabinoid system, which is involved in a wide range of physiological processes .

Pharmacokinetics

Synthetic cannabinoids are generally lipophilic, which allows them to cross the blood-brain barrier and exert their psychoactive effects .

Result of Action

Synthetic cannabinoids can have potent effects, and their use has been associated with serious health risks, including acute deaths caused by overdoses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, synthetic cannabinoids can be detected in hair, even after a single immersion in aqueous solutions, followed by washings . This suggests that the external environment can play a role in the absorption and retention of these compounds.

Direcciones Futuras

As synthetic cannabinoids like NNEI continue to be detected in recreationally used and abused products, more research is needed to fully understand their pharmacokinetic profiles, physiological effects, and potential hazards . This will help in the forensic identification of NNEI intake and contribute to the development of safety guidelines .

Propiedades

IUPAC Name |

N-naphthalen-2-yl-1-pentylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O/c1-2-3-8-15-26-17-22(21-11-6-7-12-23(21)26)24(27)25-20-14-13-18-9-4-5-10-19(18)16-20/h4-7,9-14,16-17H,2-3,8,15H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGPFICOQRIBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043052 | |

| Record name | NNEI 2'-Naphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1338925-12-4 | |

| Record name | N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338925-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NNEI 2'-Naphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,6S)-6-[4-[[(3S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568789.png)